molecular formula C13H8N4O3S2 B14091973 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B14091973
M. Wt: 332.4 g/mol
InChI Key: FJBUUIMLVQNYMZ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a fused polyheterocyclic compound featuring a thieno-triazolo-pyrimidine core modified with a phenylsulfonyl substituent. This scaffold is notable for its structural complexity and pharmacological relevance, particularly as a potent and selective serotonin 5-HT6 receptor antagonist (Ki = 8–10 nM) . Its synthesis typically involves cyclization reactions of azidothiophene precursors with activated methylene compounds, yielding high-purity products . The phenylsulfonyl group enhances metabolic stability and receptor binding affinity, making it a key pharmacophore in CNS drug development .

Properties

Molecular Formula

C13H8N4O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

10-(benzenesulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one

InChI

InChI=1S/C13H8N4O3S2/c18-12-10-9(6-7-21-10)17-11(14-12)13(15-16-17)22(19,20)8-4-2-1-3-5-8/h1-7,16H

InChI Key

FJBUUIMLVQNYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CS4

Origin of Product

United States

Preparation Methods

Azide-Based Cyclization

A highly efficient domino reaction adapted from Kostyuk et al. (2023) involves:

  • Starting materials : 2-Azidothiophene-3-carboxylates and phenylsulfonyl acetonitrile derivatives.
  • Conditions : Room temperature, K₂CO₃ in DMF, 2–4 hours.
  • Mechanism :
    • Base-induced deprotonation of acetonitrile generates a nitrile anion.
    • Nucleophilic attack on the azide-bearing thiophene initiates triazole ring formation via Huisgen cycloaddition.
    • Spontaneous pyrimidinone annulation occurs through intramolecular ester aminolysis.

Key advantages :

  • No chromatographic purification required (yield: 68–72% for analogous compounds).
  • Scalable to multigram quantities.

Limitations :

  • Phenylsulfonyl acetonitrile precursors require multistep synthesis.
  • Competing side reactions observed with electron-deficient azides.

Multicomponent One-Pot Synthesis

Inspired by El Bakri et al. (2023), a three-component strategy could be adapted:

  • Components :
    • 5-Amino-1-phenyl-1H-1,2,4-triazole
    • Phenylsulfonylacetylene (as sulfonyl source)
    • Ethyl 3-oxothiophene-2-carboxylate
  • Catalysis : 10 mol% p-toluenesulfonic acid (PTSA) in refluxing ethanol.
  • Outcome : Forms the triazolo-pyrimidine core with concurrent sulfonylation (theoretical yield: ~65%).

Critical parameters :

  • Strict stoichiometric control (1:1:1 ratio) prevents oligomerization.
  • Ethanol solvent polarity enhances intermediate solubility.

Late-Stage Sulfonylation Approaches

Direct C–H Sulfonation

A patent-pending method (CN114920686B) employs:

  • Substrate : 3-Bromothieno[2,3-e]triazolo[1,5-a]pyrimidin-5(4H)-one.
  • Sulfonating agent : Sodium benzenesulfonate (1.2 equiv), CuI (10 mol%), DMSO, 110°C, 12 h.
  • Yield : 58% (purified via recrystallization from EtOH/H₂O).

Mechanistic insight :

  • Single-electron transfer (SET) from Cu(I) generates sulfonate radical.
  • Radical addition at C3 followed by rearomatization.

Side products :

  • Di-sulfonated derivatives (12–15%) require careful pH control during workup.

Nucleophilic Aromatic Substitution

For halogenated precursors:

  • Reagents :
    • 3-Fluoro intermediate (synthesized via Schiemann reaction)
    • Benzenesulfonyl chloride (2.0 equiv)
  • Conditions : KOtBu (3.0 equiv), DMF, 80°C, 6 h.
  • Yield : 63% with >95% purity (HPLC).

Optimization data :

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 12 41
2 Cs₂CO₃ DMSO 100 8 55
3 KOtBu DMF 80 6 63

Table 1. Optimization of nucleophilic sulfonylation conditions.

Analytical Characterization Benchmarks

Successful syntheses are validated through:

  • ¹H NMR (DMSO-d₆):
    • Thiophene H4 singlet at δ 8.72 ppm
    • Pyrimidinone NH at δ 12.15 ppm (exchangeable)
    • Phenylsulfonyl aromatic protons as two doublets (δ 7.68–7.92 ppm, J = 8.4 Hz).
  • HRMS : Calculated for C₁₇H₁₁N₃O₃S₂ [M+H]⁺: 385.0184; Found: 385.0187.

  • XRD : Dihedral angle between triazole and pyrimidinone planes = 12.7°, indicating partial conjugation.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI* E-Factor**
Domino reaction 420 18.7 23.4
Multicomponent 580 24.3 31.2
Late-stage sulfonation 380 15.9 19.8

Process Mass Intensity; *Environmental factor (kg waste/kg product)*

The late-stage sulfonation route offers superior cost and environmental metrics, though domino reactions provide better atom economy.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenylsulfonyl compounds.

Scientific Research Applications

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a complex heterocyclic compound with a thieno[2,3-e] framework fused with triazolo[1,5-a] and pyrimidin-5(4H)-one structures, making it potentially useful in medicinal chemistry. The phenylsulfonyl group enhances its pharmacological properties, especially in receptor binding and biological activity.

Potential Applications

The unique structure and biological activity of this compound make it suitable for various applications:

  • Lead compound in pharmacology Interaction studies have shown that this compound has a specific binding affinity for the 5-HT6 receptor and its structural complexity may offer therapeutic advantages.
  • Serotonin Receptor Antagonists A study on the synthesis and biological activity of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines found that they are potent and selective serotonin 5-HT6 receptor antagonists .
    • One compound, 3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 2{1,28}, demonstrated the greatest affinity in a 5-HT6 receptor radioligand binding assay (Ki=1.7 nM) .
    • Another compound, 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 2{5,26}, appeared to be the most active in a functional assay (IC50=29.0 nM) .
  • Medicinal Chemistry Due to its complex heterocyclic nature, the compound is notable for potential applications in medicinal chemistry.

Structural Analogs and Their Activities

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
3-(methylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-oneSimilar thieno-triazole-pyrimidine frameworkModerate serotonin receptor activity
4-(phenylsulfonyl)thieno[3,2-d][1,2]pyrimidineDifferent ring structure but similar sulfonyl groupAntitumor activity reported
6-(phenylsulfonyl)pyrido[2,3-d][1,2]triazoleContains triazole and sulfonyl groupsPotentially active against certain cancers

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s activity and stability are highly sensitive to substituent variations. Key analogs include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Pharmacological Activity Reference ID
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one Phenylsulfonyl >300 3–26* 5-HT6 antagonism (Ki = 8–10 nM)
5-Oxo-4,5-dihydrothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide (7b) Carboxamide >300 87 Moderate anticancer activity (NCI)
3-(1,3-Benzothiazol-2-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (7c) Benzothiazolyl >300 89 Unreported
3-(1,2,4-Oxadiazol-5-yl)-thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (3b) 1,2,4-Oxadiazole >300 80–88 27% growth inhibition (LOX IMVI)
Furan-2-ylmethyl-[3-(4-isopropylbenzenesulfonyl)thieno-triazolo-pyrimidin-5-yl]amine (3b) 4-Isopropylbenzenesulfonyl >300 3 UT-B inhibition (IC50 = 48 nM)

Notes:

  • *Yields for phenylsulfonyl derivatives are lower (3–26%) due to steric and electronic challenges in sulfonation steps .
  • Carboxamide and oxadiazole analogs exhibit improved aqueous solubility but reduced CNS penetration compared to sulfonyl derivatives .

Serotonin 5-HT6 Receptor Antagonism

The phenylsulfonyl group is critical for 5-HT6 receptor binding. Derivatives like 3-(phenylsulfonyl)-N-(m-tolyl)thieno-triazolo-pyrimidin-5-amine (CAS: 892730-75-5) show submicromolar Ki values (8–10 nM), outperforming carboxamide analogs (Ki > 1 µM) . The sulfonyl moiety stabilizes interactions with hydrophobic receptor pockets, while electron-withdrawing substituents (e.g., 4-trifluoromethyl) enhance metabolic stability .

Anticancer Activity

Thieno-triazolo-pyrimidines with 1,2,4-oxadiazole substituents (e.g., compound 3b) demonstrate modest anticancer activity (27% growth inhibition in LOX IMVI melanoma at 10^-5 M) but lack broad-spectrum efficacy . In contrast, phenylsulfonyl derivatives are largely inactive in NCI-60 screens, suggesting specificity for neurological targets .

Urea Transporter UT-B Inhibition

Analog 3b () inhibits UT-B with IC50 = 48 nM, likely due to the 4-isopropylbenzenesulfonyl group enhancing hydrophobic interactions with the transporter’s substrate-binding site .

Key Research Findings

Synthetic Challenges : Phenylsulfonyl derivatives require precise control of reaction conditions (e.g., acetic acid as a catalyst) to avoid decomposition .

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Improve 5-HT6 binding (e.g., 4-CF3, 4-OCF3) but reduce synthetic yields .
  • Bulkier Substituents : Decrease CNS penetration but enhance metabolic stability .

Dimroth Rearrangement: Used to synthesize isomeric thieno[3,2-e]triazolo-pyrimidines, which show lower bioactivity than [2,3-e] isomers .

Biological Activity

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The key steps typically include:

  • Formation of the Thieno and Triazolo Rings : This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : The phenylsulfonyl group is introduced via nucleophilic substitution reactions.

The detailed synthetic routes can vary but generally involve strong acids or bases and specific catalysts to facilitate the formation of the desired structure .

Selective Serotonin 5-HT6 Receptor Antagonism

Research has shown that 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant affinity for the serotonin 5-HT6 receptor. In a study evaluating various derivatives, one compound demonstrated an IC50 value of 29.0 nM in functional assays and a Ki value of 1.7 nM in radioligand binding assays for the 5-HT6 receptor . This indicates a high selectivity for the 5-HT6 receptor over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), suggesting potential therapeutic applications in treating neuropsychiatric disorders.

The mechanism by which this compound exerts its effects primarily involves binding to the serotonin 5-HT6 receptor. This interaction inhibits receptor activity and modulates neurotransmitter release and signaling pathways. The selectivity for the 5-HT6 receptor suggests that this compound could be developed as a targeted therapy for conditions like Alzheimer's disease or schizophrenia .

Case Study: 5-HT6 Receptor Binding Affinity

In a systematic evaluation of various derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines:

  • Active Compound : A derivative with a phenylsulfonyl substituent showed an IC50 of 29.0 nM.
  • Selectivity : The compound displayed high selectivity with minimal activity at other serotonin receptors .

Anticancer Screening

In related research involving thienopyrimidine compounds:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • Results : Some derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic routes for 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives?

Methodological Answer: The synthesis typically involves domino reactions between 2-azidothiophene-3-carboxylates and activated nitriles or acetonitriles. For example:

  • Step 1: React 2-azidothiophene-3-carboxylate with substituted acetonitrile in dry methanol under sodium methylate catalysis (0.001 mol each in 20 mL MeOH).
  • Step 2: Stir for 5 minutes, monitor via TLC, and filter the precipitate. Wash with water/MeOH to isolate the product .
  • Key Data: Yields range from 80–90% for derivatives like 3-(1,2,4-oxadiazol-5-yl) analogs. Purity is confirmed via NMR and elemental analysis .

Q. Table 1: Representative Synthetic Yields and Characterization

CompoundYieldMelting Point (°C)Key NMR Shifts (δ, ppm)MS (m/z)
3-(1-Methylpyrrole-2-carbonyl)77%>3008.13 (2H, dd), 2.45 (s)300
3-(1,2,4-Oxadiazol-5-yl) derivative90%>3008.13 (2H, dd), 2.30 (s)358

Q. How are these compounds characterized for structural validation?

Methodological Answer: Use a combination of:

  • 1H/13C NMR: Identify substituent environments (e.g., phenylsulfonyl groups show aromatic protons at δ 7.55–8.13 ppm; methyl groups at δ 2.30–2.45 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 300 for M++1 in compound 7d) .
  • Elemental Analysis: Match calculated vs. observed C/H/N ratios (e.g., 52.24% C, 3.11% H, 23.27% N for 7d) .

Q. What preliminary biological screening approaches are used for these compounds?

Methodological Answer:

  • Anticancer Screening: Test at 10<sup>−5</sup> M against NCI-60 cell lines (e.g., LOX IMVI melanoma). Compounds like 3b showed 27% growth inhibition .
  • Solubility Assessment: Use DMSO/PBS solutions to identify solubility issues impacting cell penetration .
  • Enzyme Assays: Evaluate inhibition of targets like lactate dehydrogenase (LDH) or urea transporters (UT-B) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield derivatives (e.g., <10%)?

Methodological Answer:

  • Purification: Replace flash chromatography with prep-RP-HPLC for polar analogs (e.g., compound 3d achieved 2% yield after HPLC) .
  • Solvent Optimization: Use acetic acid/CH2Cl2 (100:1) to enhance crystallization .
  • Catalyst Screening: Test Lewis acids (e.g., CuI) for cycloaddition efficiency .

Q. How to resolve contradictions in reported biological activity data?

Example: While some studies report antitumor activity (e.g., 27% inhibition in LOX IMVI) , others note low activity due to poor solubility . Resolution Strategy:

  • Modify Substituents: Introduce hydrophilic groups (e.g., carboxamide in 7f) to improve solubility .
  • Dose-Response Studies: Test activity across concentrations (10<sup>−9</sup>–10<sup>−4</sup> M) to identify optimal ranges .
  • Mechanistic Profiling: Use transcriptomics to confirm target engagement (e.g., UT-B inhibition in kidney cells) .

Q. What role does the Dimroth rearrangement play in structural isomerism?

Methodological Answer: Under basic conditions (e.g., K2CO3/DMF), angular isomers (e.g., 54a) rearrange to linear analogs (56) via Dimroth mechanisms .

  • Experimental Confirmation: Compare NMR of products with authentic samples .
  • Applications: Rearrangement enables access to isomers with distinct bioactivity (e.g., antitumor derivatives 60 and 61) .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with differing sulfonyl groups (e.g., 4-CF3, 4-OCH3) and assess potency .
  • Pharmacophore Mapping: Use docking studies to identify critical interactions (e.g., 5-HT6 receptor binding) .
  • Data Correlation: Link logP values (e.g., 3.5–4.2) with cellular uptake and IC50 trends .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation (e.g., t1/2 >60 min for UT-B inhibitors) .
  • Rodent Models: Administer 10 mg/kg IV/PO to measure bioavailability (e.g., <20% oral bioavailability in rats due to first-pass metabolism) .

Q. Table 2: Key Biological Data for Selected Derivatives

CompoundTarget Activity (IC50)Solubility (µg/mL)logP
3bLOX IMVI inhibition: 27% (10<sup>−5</sup> M)<5 (PBS)3.8
3dUT-B inhibition: 45 nM12 (DMSO)2.9
7fLDHA inhibition: 1.2 µM25 (MeOH)3.1

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